BenchChemオンラインストアへようこそ!

Spt-IN-1

SPT inhibition sphingolipid biosynthesis enzyme assay

SPT-IN-1 (also referred to as SPT Imidazopyridine 1, compound 1; CAS 1933533-18-6) is a synthetic small-molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis. Developed and characterized by Genin et al.

Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
Cat. No. B610955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpt-IN-1
SynonymsSPT-IN-1;  SPT IN 1;  SPT Inhibitor 1;  Imidazopyridine 1; 
Molecular FormulaC22H24N2O3
Molecular Weight364.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H24N2O3/c1-2-3-4-5-6-20(25)18-14-19(22-23-11-12-24(22)15-18)17-9-7-16(8-10-17)13-21(26)27/h7-12,14-15H,2-6,13H2,1H3,(H,26,27)
InChIKeyMMYRYMMKMUTPBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SPT-IN-1 (Imidazopyridine 1): A Highly Potent, Orally Active Serine Palmitoyltransferase Inhibitor for Metabolic Disease Research and Procurement Evaluation


SPT-IN-1 (also referred to as SPT Imidazopyridine 1, compound 1; CAS 1933533-18-6) is a synthetic small-molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis [1]. Developed and characterized by Genin et al. at Eli Lilly and Company, SPT-IN-1 belongs to the imidazopyridine chemotype and exhibits an IC50 of 5.19 nM against human SPT1 (hSPT1) in microsomal preparations from HEK293 cells [1]. The compound demonstrates oral bioavailability in Sprague Dawley rats (75 ± 6%) and has been profiled in rodent models of type 2 diabetes and dyslipidemia, where it dose-dependently reduces plasma ceramides, lowers triglycerides, and raises HDL cholesterol [1]. SPT-IN-1 serves as a key research tool for investigating sphingolipid-mediated metabolic regulation and represents a distinct chemotype relative to natural-product-derived SPT inhibitors such as myriocin.

Why SPT-IN-1 Cannot Be Interchanged with Pyrazolopiperidine-Based SPT Inhibitors or Myriocin Without Loss of Key Pharmacological Properties


SPT inhibitors span multiple chemotypes—including natural products (myriocin), irreversible substrate analogs (L-cycloserine), and synthetic heterocycles (imidazopyridines and pyrazolopiperidines)—each with distinct potency, selectivity, pharmacokinetic, and tissue-distribution profiles [1]. Even within the same discovery program, the imidazopyridine SPT-IN-1 (compound 1) and the pyrazolopiperidine compound 2 differ by 12.3-fold in biochemical IC50, 8.5-fold in in vivo ED50 for plasma ceramide lowering, and 2.3-fold in oral bioavailability in rats [1]. Moreover, myriocin—widely used as a tool SPT inhibitor—exhibits confounding activity at the Edg-1 (S1P) receptor that is absent from SPT-IN-1, making direct pharmacological interpretation problematic [1]. These quantitative divergences mean that substituting one SPT inhibitor for another without accounting for chemotype-specific potency, ADME, and selectivity will yield non-comparable experimental results.

SPT-IN-1 Procurement Evidence: Quantitative Head-to-Head Differentiation Against Closest Analogs


Biochemical Potency: SPT-IN-1 Is 12.3-Fold More Potent Against hSPT1 Than the Pyrazolopiperidine Compound 2 in the Same Microsomal Assay

In a microsomal preparation from HEK293 cells measuring inhibition of 3-ketodeoxysphinganine (3-KDS) formation from serine and palmitoyl-CoA via LC/MS detection, SPT-IN-1 (imidazopyridine 1) inhibited hSPT1 with an IC50 of 5.19 nM, compared to an IC50 of 63.9 nM for compound 2 (pyrazolopiperidine derivative) tested in the identical assay format at 10 concentrations [1]. This represents a 12.3-fold potency advantage for SPT-IN-1 over its closest structural analog from the same medicinal chemistry program.

SPT inhibition sphingolipid biosynthesis enzyme assay drug discovery

Cellular Ceramide Synthesis Inhibition: SPT-IN-1 Exhibits 4.3-Fold Greater Potency Than Compound 2 in MCF-7 Intact-Cell Assay

In human MCF-7 breast cancer cells measuring incorporation of ¹⁴C-serine into ceramide (with 25 μM 4-HPR to activate SPT), SPT-IN-1 displayed a dose-dependent inhibition with an EC50 of 0.98 μM, whereas the pyrazolopiperidine compound 2 showed an EC50 of 4.2 μM in the same experiment [1]. The 4.3-fold difference in cellular potency mirrors the biochemical potency rank order and confirms that the imidazopyridine scaffold translates its enzymatic advantage into superior intracellular target engagement.

cellular pharmacology ceramide synthesis MCF-7 cells target engagement

In Vivo Pharmacodynamic Potency: SPT-IN-1 Is 8.5-Fold More Potent Than Compound 2 at Reducing Plasma Ceramides After a Single Oral Dose in Mice

In C57BL/6 mice, the reduction of total plasma ceramides (sum of C16:0, C20:0, C22:0, C24:0, and C24:1 species) was measured 6 hours after a single oral dose across six dose levels. SPT-IN-1 achieved an ED50 of 1.04 mg/kg, while compound 2 required an ED50 of 8.8 mg/kg to produce comparable ceramide lowering [1]. This 8.5-fold in vivo potency difference is the largest quantitative separation observed between the two compounds across all assay tiers, suggesting that SPT-IN-1's biochemical and cellular advantages are amplified at the whole-organism level.

in vivo pharmacology pharmacodynamics ceramide reduction mouse model

Oral Bioavailability Advantage: SPT-IN-1 Achieves 75% Absolute Oral Bioavailability in Rats Versus 33% for Compound 2

Following a single oral dose of 3 mg/kg in fasted male Sprague Dawley rats, SPT-IN-1 demonstrated an absolute oral bioavailability of 75 ± 6% with an AUC₀₋₂₄ₕ of 2540 ng·h/mL and a Cmax of 2920 ng/mL, whereas compound 2 at the same oral dose achieved only 33 ± 3% bioavailability with an AUC₀₋₂₄ₕ of 756 ng·h/mL [1]. SPT-IN-1 exhibited a shorter half-life (T₁/₂ = 2.13 h vs. 5.17 h for compound 2) and lower volume of distribution (Vdss = 574 mL/kg vs. 155 mL/kg IV), reflecting the distinct physicochemical properties of the imidazopyridine scaffold (logP 3.97, pKa 4.73) versus the pyrazolopiperidine (logP 4.66, pKa 4.19) [1].

pharmacokinetics oral bioavailability ADME rat PK

Selectivity Advantage Over Myriocin: SPT-IN-1 Lacks Confounding Activity at the S1P (Edg-1) Receptor

Myriocin, the most widely used tool SPT inhibitor, is noted by Genin et al. to possess activity at the Edg-1 (sphingosine-1-phosphate, S1P) receptor, complicating interpretation of its in vivo pharmacological effects [1]. In contrast, SPT-IN-1 was developed through a medicinal chemistry optimization campaign specifically targeting SPT and carries no reported S1P receptor activity [1]. The paper explicitly cautions that 'it is difficult to draw direct comparisons of [myriocin's] in vivo effects vs 1 and 2 due to its lack of selectivity and activity at the Edg-1 (S1P) receptor' [1]. While myriocin achieves higher biochemical potency against SPT (reported Ki = 0.28 nM in other assays [2]), its polypharmacology undermines its utility as a clean mechanistic probe.

target selectivity off-target activity S1P receptor myriocin comparator

Differential Lipid Modulation in Dyslipidemic Rats: SPT-IN-1 Reduces vLDL Cholesterol Whereas Compound 2 Does Not at Any Tested Dose

In Sprague Dawley rats fed a cholesterol/cholic acid diet for 14 days and dosed orally twice daily for 7 days (0–60 mg/kg), both SPT-IN-1 and compound 2 dose-dependently reduced total plasma ceramides and raised HDL cholesterol [1]. However, a qualitative and potentially therapeutically meaningful divergence emerged in vLDL cholesterol modulation: at the highest dose tested (60 mg/kg BID), SPT-IN-1 significantly reduced vLDL cholesterol levels relative to vehicle controls, whereas compound 2 failed to significantly reduce vLDL at any dose [1]. This suggests that SPT-IN-1 engages a lipid-modulating pharmacology in vivo that is not fully recapitulated by compound 2, despite both compounds targeting the same enzyme.

dyslipidemia vLDL cholesterol HDL cholesterol lipid metabolism rat model

SPT-IN-1 Optimal Procurement Scenarios: Where Evidence Supports Prioritization Over Alternative SPT Inhibitors


Rodent Models of Dyslipidemia Requiring Combined Ceramide Reduction, Triglyceride Lowering, HDL Elevation, and vLDL Suppression

SPT-IN-1 is uniquely supported by direct in vivo evidence from cholesterol/cholic acid-fed Sprague Dawley rats, where 7-day oral BID dosing (0–60 mg/kg) produced a coordinated beneficial lipid profile: dose-dependent plasma ceramide reduction, triglyceride lowering, HDL cholesterol elevation, and vLDL reduction at the highest dose [1]. Compound 2, tested in the identical model, failed to significantly reduce vLDL at any dose, making SPT-IN-1 the only option from this chemical series capable of simultaneously modulating all four lipid parameters [1]. Investigators studying atherogenic dyslipidemia mechanisms or evaluating SPT inhibition as a lipid-modulating strategy should procure SPT-IN-1 when vLDL endpoints are required.

In Vivo Sphingolipid Biology Studies Where S1P Receptor Confounding Must Be Avoided

Myriocin, the most commonly used SPT inhibitor probe, possesses documented activity at the Edg-1 (S1P) receptor that confounds interpretation of its in vivo effects [1]. SPT-IN-1 is a synthetic imidazopyridine developed through iterative medicinal chemistry optimization specifically for SPT, without reported S1P receptor activity [1]. For research programs investigating the specific role of de novo ceramide synthesis—as distinct from S1P signaling—in metabolic disease, neurodegeneration, or cancer biology, SPT-IN-1 represents the appropriate procurement choice to ensure that observed phenotypes are attributable to SPT inhibition rather than off-target S1P receptor modulation.

Cell-Based Ceramide Flux Assays Requiring High Potency at Low Compound Concentrations

In MCF-7 cellular assays measuring ¹⁴C-serine incorporation into ceramide, SPT-IN-1 achieved an EC50 of 0.98 μM, representing 4.3-fold greater potency than compound 2 (EC50 = 4.2 μM) [1]. This sub-micromolar cellular potency enables ceramide synthesis inhibition at concentrations that minimize DMSO solvent exposure (<0.1% v/v) and reduce the risk of non-specific cytotoxicity often encountered with less potent inhibitors requiring higher working concentrations. Laboratories conducting high-throughput or long-duration cell-based sphingolipid flux experiments will benefit from SPT-IN-1's favorable cellular potency-to-solubility profile.

Oral Dosing Regimens in Rodents Where High and Predictable Systemic Exposure Is Critical

With an absolute oral bioavailability of 75 ± 6% in rats—versus 33 ± 3% for compound 2—SPT-IN-1 delivers more consistent and higher systemic exposure following oral administration [1]. This property is particularly valuable for studies requiring robust target engagement with minimized inter-animal pharmacokinetic variability, such as dose-response experiments, chronic disease models, or combination therapy studies. Researchers should note that SPT-IN-1's shorter half-life (2.13 h) necessitates BID dosing for sustained coverage [1] and that both SPT-IN-1 and compound 2 were reported to cause gastric enteropathy after chronic dosing in rats, a class-level liability that must be factored into study design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spt-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.